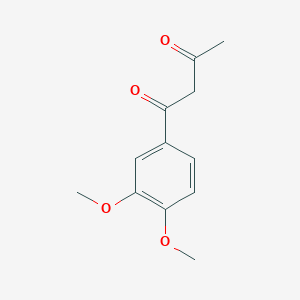

1-(3,4-Dimethoxyphenyl)butane-1,3-dione

Übersicht

Beschreibung

1-(3,4-Dimethoxyphenyl)butane-1,3-dione is a chemical compound with the molecular formula C12H14O4 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1-(3,4-Dimethoxyphenyl)butane-1,3-dione involves several steps. One method involves dissolving the starting material in ethyl acetate, adding sodium amide, and heating the mixture to 60°C . Another method involves using sodium hydride in cyclohexane at 80°C .Molecular Structure Analysis

The molecular structure of 1-(3,4-Dimethoxyphenyl)butane-1,3-dione can be represented by the SMILES string O=C(CC©=O)C1=CC(OC)=C(OC)C=C1 .Chemical Reactions Analysis

The chemical reactions involving 1-(3,4-Dimethoxyphenyl)butane-1,3-dione are complex. For example, one reaction involves the use of sodium nitrite in water and acetic acid at 0 - 20°C .Physical And Chemical Properties Analysis

1-(3,4-Dimethoxyphenyl)butane-1,3-dione has a molecular weight of 222.24 . Its physical and chemical properties, such as melting point, boiling point, and density, are predicted to be 71-72 °C, 347.5±27.0 °C, and 1.116±0.06 g/cm3, respectively .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Innovative Synthesis Methods

1,4-Diphenyl substituted butane 1,4-dione, a compound related to 1-(3,4-Dimethoxyphenyl)butane-1,3-dione, is synthesized using a photo redox-mediated one-pot method. This process involves the dimerization of styrene followed by oxidation, utilizing Mo and W based polyoxometalates as catalysts under UV-light. This approach is both economical and scalable (Das, Lai, Mallick, & Roy, 2016).

Structural and Spectroscopic Analysis

The compound 1-(3,4-dimethoxyphenyl)propane-1,2-dione demonstrates unique structural properties, where the O atom of the distal carbonyl group is displaced from the plane defined by the proximal C=O double bond and the aromatic entity. This arrangement results in a stereogenic C—C axis, as characterized by X-ray diffraction and spectroscopic methods (Hartung, Špehar, Svoboda, & Fuess, 2004).

Application in Material Science and Chemistry

Corrosion Inhibition

Spirocyclopropane derivatives, including compounds similar to 1-(3,4-Dimethoxyphenyl)butane-1,3-dione, have been studied for their ability to inhibit corrosion of mild steel in acidic environments. These inhibitors work by adsorbing onto the steel surface, involving both physical and chemical processes. Their effectiveness is linked to the π-electrons in the aromatic ring and the lone-pair electrons in the methoxy group (Chafiq et al., 2020).

Synthesis of Complexes

The synthesis of nickel(II) macrocyclic and open-chain complexes using 1-phenyl-butane-1,3-dione mono-S-methylisothiosemicarbazone templates highlights another application. These complexes are characterized by X-ray diffraction, revealing their square-planar structure, and studied for their electronic, IR, NMR, and mass spectra properties (Gradinaru et al., 2001).

Analytical Chemistry Applications

Copper Selective Electrodes

1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, a compound structurally related to 1-(3,4-Dimethoxyphenyl)butane-1,3-dione, is used as an ionophore for copper-selective poly(vinyl) chloride membrane electrodes. This demonstrates the utility of such compounds in analytical chemistry, particularly in the detection and quantification of copper ions (Kopylovich, Mahmudov, & Pombeiro, 2011).

Photometric Determination of Copper(II)

Azoderivatives of ethyl acetoacetate, which share a similar β-diketone structure with 1-(3,4-Dimethoxyphenyl)butane-1,3-dione, have been synthesized and used for the photometric determination of copper(II) in nickel alloys. This showcases the role of such compounds in photometric analytical methods (Makhmudov, Alieva, Gadzhieva, & Chyragov, 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(13)6-10(14)9-4-5-11(15-2)12(7-9)16-3/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPDJSMZXOYFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)butane-1,3-dione | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2965822.png)

![1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2965829.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2965830.png)

![3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2965832.png)

![Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2965842.png)

![N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide](/img/structure/B2965845.png)